2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine
Overview
Description
2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is a chemical compound with the CAS Number: 90111-76-5 . It has a molecular weight of 182.23 . The IUPAC name for this compound is 2-hydrazino-4-isopropoxy-6-methylpyrimidine .
Molecular Structure Analysis
The InChI code for 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is 1S/C8H14N4O/c1-5(2)13-7-4-6(3)10-8(11-7)12-9/h4-5H,9H2,1-3H3,(H,10,11,12) . This code provides a specific description ofScientific Research Applications
Application 1: Pyrimidine-Based Drugs
- Summary of Application: Pyrimidines, including “2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine”, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
- Results or Outcomes: The versatility of pyrimidine-based drugs is demonstrated not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems .
Application 2: Synthesis of Imidazotriazine Derivatives
- Summary of Application: “2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine” is used in the synthesis of a novel series of 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7 H)-one .
- Methods of Application: The compound is prepared via reactions of novel 2-hydrazinyl-4,4-diphenyl-1 H-imidazol-5(4 H)-one with hydrazonoyl halides .
- Results or Outcomes: The article does not provide specific results or outcomes for this application .
Application 3: Anticancer Activity
- Summary of Application: Pyrimidine derivatives, including “2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine”, have been studied for their potential anticancer activity . Due to their structural resemblance to the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
- Results or Outcomes: The structure-activity relationship (SAR) revealed that the electronic effect on the phenyl ring affects the activity. An electron-donating group (EDG) gives more activity and at R1 the presence of 4-methyl and 4-methoxyl attributes better activity than 2-methyl, 3-methyl, and 2-methoxyl substitutions .
Application 4: Synthesis of Other Chemical Compounds
- Summary of Application: “2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine” is often used in the synthesis of various chemical compounds . Its structure allows it to react with a variety of other compounds, making it a valuable tool in the field of organic chemistry .
- Methods of Application: The specific methods of application or experimental procedures can vary greatly depending on the specific compound being synthesized .
- Results or Outcomes: The outcomes of these syntheses can also vary greatly, but in general, “2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine” is a useful compound for the synthesis of a wide range of other chemical compounds .
properties
IUPAC Name |
(4-methyl-6-propan-2-yloxypyrimidin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5(2)13-7-4-6(3)10-8(11-7)12-9/h4-5H,9H2,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFHDARZLXJYOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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